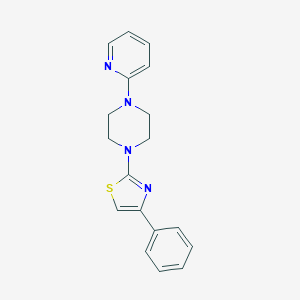![molecular formula C18H22N2O5S2 B299584 N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. QNZ is a potent inhibitor of NF-κB, a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival.
作用機序
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide inhibits the activation of NF-κB by preventing the nuclear translocation of the p65 subunit of NF-κB. This prevents the binding of NF-κB to DNA and the subsequent transcription of genes involved in the immune response, inflammation, and cell survival.
Biochemical and Physiological Effects:
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and dendritic cells. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes regulated by NF-κB.
実験室実験の利点と制限
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has several advantages for lab experiments. It is a potent and specific inhibitor of NF-κB and has been widely used in various cell types and animal models. However, N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has some limitations. It has been shown to have off-target effects on other signaling pathways, such as the JAK/STAT pathway. Additionally, the optimal concentration of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the use of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide in scientific research. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to inhibit the activation of NF-κB in T cells and thus has potential therapeutic applications in these diseases. Another potential application is in the treatment of cancer. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to induce apoptosis in cancer cells and has potential as a chemotherapeutic agent. Finally, further research is needed to understand the off-target effects of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide and to develop more specific inhibitors of NF-κB.
合成法
The synthesis of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide involves several steps. The first step is the synthesis of 3,4-dihydroquinoline, which is then reacted with 4-bromoaniline to form 4-(3,4-dihydro-1(2H)-quinolinyl)aniline. This compound is then reacted with sodium sulfite to form the sodium salt of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)aniline. The final step involves the reaction of this compound with 2-chloroethylmethanesulfonate to form N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide.
科学的研究の応用
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been widely used in scientific research to study the role of NF-κB in various biological processes. NF-κB is a critical transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to inhibit the activation of NF-κB and thus has potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders.
特性
分子式 |
C18H22N2O5S2 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
N-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethyl]methanesulfonamide |
InChI |
InChI=1S/C18H22N2O5S2/c1-26(21,22)19-12-14-25-16-8-10-17(11-9-16)27(23,24)20-13-4-6-15-5-2-3-7-18(15)20/h2-3,5,7-11,19H,4,6,12-14H2,1H3 |
InChIキー |
VGZAVGKNPWXJBE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
正規SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299501.png)
![N-(dibenzo[b,d]furan-3-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299502.png)
![2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B299504.png)

![3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299509.png)

![3-chloro-4-methyl-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299512.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)